molecular formula C9H12ClN B12835026 2-Chloro-4-isopropyl-3-methylpyridine

2-Chloro-4-isopropyl-3-methylpyridine

Cat. No.: B12835026
M. Wt: 169.65 g/mol
InChI Key: KQQWPLJDTYFNMM-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyl-3-methylpyridine is a chlorinated pyridine derivative featuring a chlorine atom at the 2-position, an isopropyl group at the 4-position, and a methyl group at the 3-position. This compound belongs to the class of substituted pyridines, which are critical intermediates in pharmaceuticals, agrochemicals, and coordination chemistry. The chlorine atom introduces electronegativity, while the alkyl substituents (isopropyl and methyl) contribute steric bulk and electron-donating effects, influencing reactivity and physical properties. Hypotheses about its behavior are derived from structural analogs, as discussed below.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

2-chloro-3-methyl-4-propan-2-ylpyridine

InChI

InChI=1S/C9H12ClN/c1-6(2)8-4-5-11-9(10)7(8)3/h4-6H,1-3H3

InChI Key

KQQWPLJDTYFNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropyl-3-methylpyridine typically involves the chlorination of 4-isopropyl-3-methylpyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-isopropyl-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-isopropyl-3-methylpyridine can undergo various chemical reactions including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-4-isopropyl-3-methylpyridine is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Industry: In the production of agrochemicals such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyl-3-methylpyridine depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the chlorine atom and the isopropyl group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isopropyl group introduces greater steric hindrance compared to the methyl groups in ASC1835 and ASC1953. This likely reduces solubility in polar solvents and may lower boiling points relative to its molecular weight due to weaker intermolecular interactions.
  • The density of ASC1953 (1.456 g/cm³) is significantly higher than ASC1835 (1.170 g/cm³), illustrating how substituent position affects packing efficiency. The target compound’s density is expected to exceed both due to its branched isopropyl group.

Electronic and Reactivity Differences

  • Substituent Effects: In ASC1835 (2-chloro-3-methylpyridine), the methyl group at the 3-position is meta to the chlorine, creating a distinct electronic environment. In contrast, the target compound’s 4-isopropyl and 3-methyl groups are para and meta to the chlorine, respectively. The isopropyl group in the target compound could hinder nucleophilic attack at the 4-position, whereas ASC1953’s 4-methyl group offers less steric resistance.

Research Implications and Gaps

While ASC1835 and ASC1953 are well-characterized, experimental data for 2-Chloro-4-isopropyl-3-methylpyridine remain scarce. Future studies should prioritize:

  • Synthesis Optimization : Leveraging steric effects for regioselective reactions.
  • Crystallography : Structural analysis using programs like SHELXL () could clarify bond lengths and intermolecular interactions .
  • Applications : Exploring its utility in catalysis or drug design, given its unique substituent combination.

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